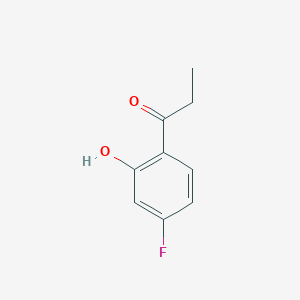

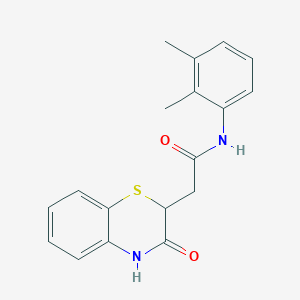

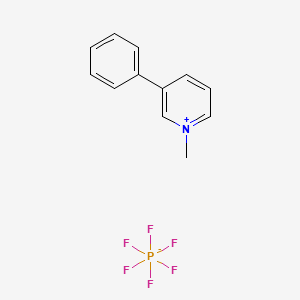

![molecular formula C16H17NO4S B2755231 3-[(2,3,4-trimethylphenyl)sulfonylamino]benzoic Acid CAS No. 496015-39-5](/img/structure/B2755231.png)

3-[(2,3,4-trimethylphenyl)sulfonylamino]benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[(2,3,4-trimethylphenyl)sulfonylamino]benzoic acid, also known as TMB or MTSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative of benzoic acid and has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

Stress Tolerance in Plants

Research has demonstrated that compounds with benzoic acid structures, similar to 3-[(2,3,4-Trimethylphenyl)sulfonylamino]benzoic acid, can play significant roles in inducing stress tolerance in plants. For instance, benzoic acid and its derivatives have been evaluated for their effectiveness in inducing tolerance to various stresses such as heat, drought, and chilling in bean and tomato plants. The study suggests that the benzoic acid structural component common to these molecules is likely the fundamental molecular structure imparting stress tolerance in plants (Senaratna et al., 2004).

Synthesis and Conversions

The synthesis and conversions of compounds containing structural elements related to this compound, such as substituted o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones, have been investigated for their potential in creating substituted o-quinodimethanes. These studies highlight the utility of such compounds in synthetic chemistry, providing pathways for the generation of various derivatives through alkylations, acylations, and eliminations (Lenihan & Shechter, 1999).

Metal Extractants

Sulfonyl-bridged oligo(benzoic acid)s, which share a functional resemblance with this compound, have been synthesized and shown to exhibit high extractability toward lanthanoid ions. These compounds demonstrate the ability to form complex structures through hydrogen bonding, enhancing their extractability and selectivity for certain metal ions. This property is particularly useful in the field of metal extraction and purification (Morohashi et al., 2014).

Antimicrobial Agents

Research on 4-(substituted phenylsulfonamido)benzoic acids, which are structurally related to this compound, has led to the synthesis of compounds with significant antimicrobial activities. These activities were assessed through methods like the Bauer-Kirby disc diffusion method, showcasing the potential of such sulfonamido benzoic acid derivatives in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the aldo-keto reductase akr1c3 , a key enzyme involved in steroid hormone metabolism and prostaglandin synthesis . This enzyme plays a significant role in various physiological processes and is a target of interest in both breast and prostate cancer .

Mode of Action

It’s suggested that the carboxylate group of similar compounds occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction could potentially inhibit the enzyme’s activity, leading to changes in the metabolic pathways it’s involved in .

Biochemical Pathways

Given its potential inhibition of akr1c3, it could impact steroid hormone metabolism and prostaglandin synthesis . These pathways play crucial roles in various physiological processes, including inflammation, pain perception, and regulation of cell growth.

Result of Action

Inhibition of akr1c3 could potentially disrupt steroid hormone metabolism and prostaglandin synthesis, leading to alterations in inflammation, pain perception, and cell growth regulation .

Eigenschaften

IUPAC Name |

3-[(2,3,4-trimethylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-10-7-8-15(12(3)11(10)2)22(20,21)17-14-6-4-5-13(9-14)16(18)19/h4-9,17H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJQFMHXRLQAPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B2755154.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-butoxyphenyl)-1H-pyrrol-3(2H)-one](/img/structure/B2755155.png)

![2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2755156.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2755157.png)

![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate](/img/structure/B2755167.png)